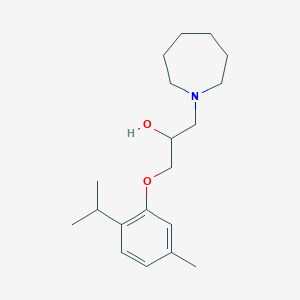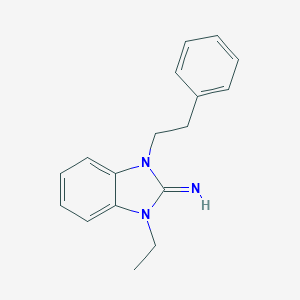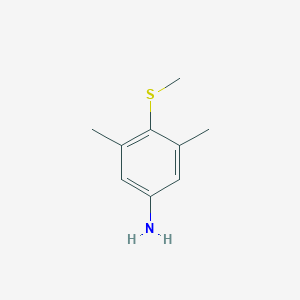
3,5-Dimethyl-4-(methylsulfanyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-(methylsulfanyl)phenylamine is a chemical compound that belongs to the class of phenylamines. It is commonly referred to as 3,5-Dimethyl-4-(methylthio)phenethylamine or 3,5-Dimethyl-4-(methylthio)phenylethylamine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine is not fully understood. However, it is believed that this compound acts as a selective serotonin reuptake inhibitor (SSRI). It is thought to inhibit the reuptake of serotonin in the brain, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in lab experiments is its potential use as a selective serotonin reuptake inhibitor. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine. One potential direction is the investigation of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent analogs of this compound for use in research and drug development. Additionally, the potential interactions of this compound with other neurotransmitters and receptors in the brain should be further explored to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine can be achieved through several methods. One of the most common methods involves the reaction of 3,5-dimethyl-4-nitrophenylamine with dimethyl sulfide in the presence of a reducing agent such as iron powder. Another method involves the use of thiol reagents such as thiourea or thioglycolic acid to react with 3,5-dimethyl-4-nitrophenylamine.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in scientific research are vast. This compound has been studied for its potential use as a neurotransmitter in the brain. It has also been investigated for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
Molekularformel |
C9H13NS |
|---|---|
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
3,5-dimethyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3 |
InChI-Schlüssel |
CGVORISKZHZSQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SC)C)N |
Kanonische SMILES |
CC1=CC(=CC(=C1SC)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
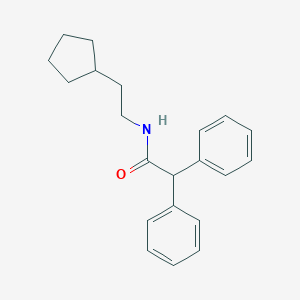
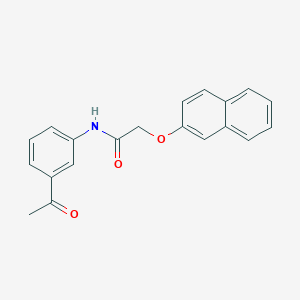
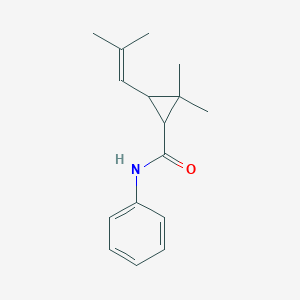
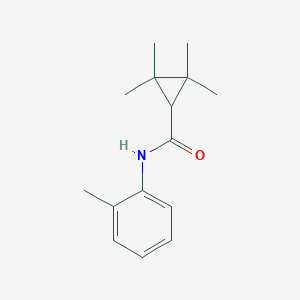
![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
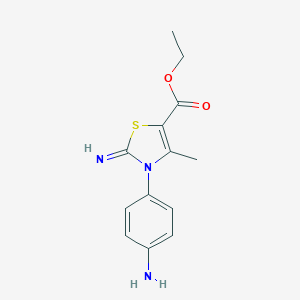
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
